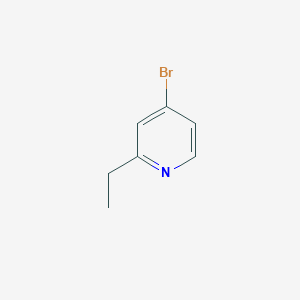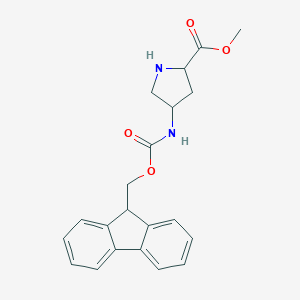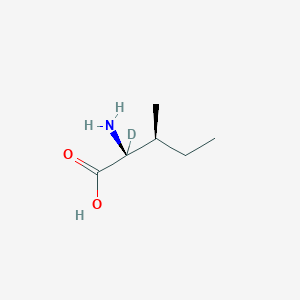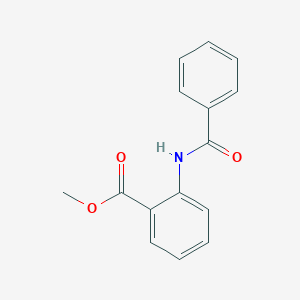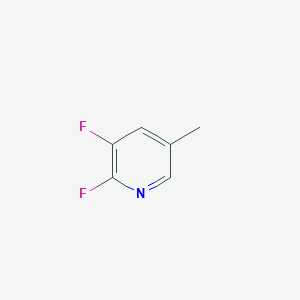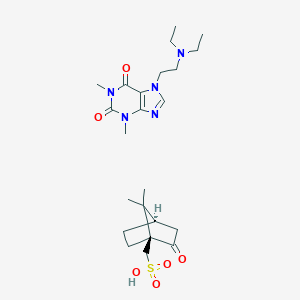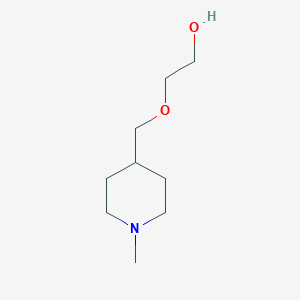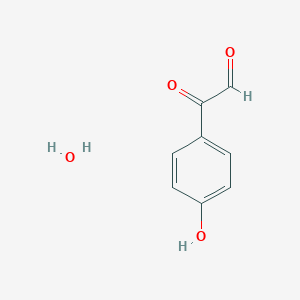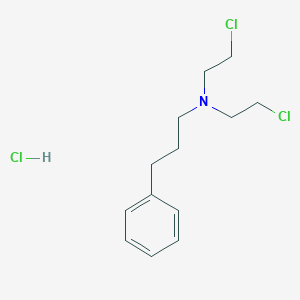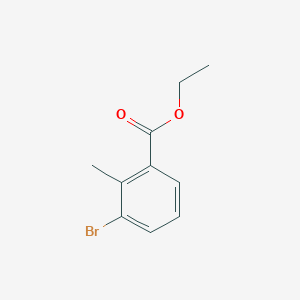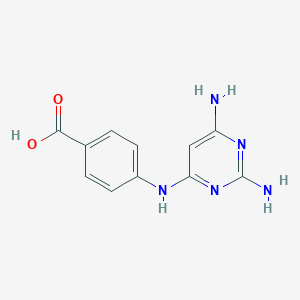![molecular formula C29H29F6N3S B171684 N-[(1R,2R)-2-[双(苯甲基)氨基]环己基]-N'-[3,5-双(三氟甲基)苯基]硫脲 CAS No. 1240466-16-3](/img/structure/B171684.png)
N-[(1R,2R)-2-[双(苯甲基)氨基]环己基]-N'-[3,5-双(三氟甲基)苯基]硫脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, also known as N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, is a useful research compound. Its molecular formula is C29H29F6N3S and its molecular weight is 565.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
我搜索了该化合物的科学研究应用,但不幸的是,现有的信息没有详细介绍六到八个独特的应用。 该化合物以其在有机转化中以及作为催化剂的用途而闻名,特别是由于其通过氢键活化底物和稳定过渡态中发展的电荷的能力 .
作用机制
Target of Action
It is known that thiourea derivatives, such as this compound, are often used as organocatalysts in organic chemistry . They are known to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states .
Mode of Action
The compound operates by employing explicit double hydrogen bonding . This allows it to activate substrates and stabilize partially developing negative charges in the transition states . This is a key feature of (thio)urea derivatives used as organocatalysts .
Biochemical Pathways
It is known that thiourea derivatives are used extensively in promoting organic transformations . The exact pathways would depend on the specific reactions being catalyzed.
Result of Action
The result of the compound’s action would depend on the specific reactions it is used to catalyze. As an organocatalyst, it would facilitate various organic transformations . The exact molecular and cellular effects would depend on the specific context of its use.
生化分析
Biochemical Properties
N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea plays a crucial role in biochemical reactions, particularly as an organocatalyst. It interacts with various enzymes, proteins, and other biomolecules through hydrogen bonding and other non-covalent interactions. This compound is known to activate substrates and stabilize partially developing negative charges in transition states, which is essential for catalyzing organic transformations . The interactions of N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea with biomolecules are primarily mediated by its ability to form double hydrogen bonds, making it a valuable tool in biochemical research .
Cellular Effects
The effects of N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of specific enzymes and proteins involved in these processes, thereby altering cellular responses and metabolic pathways . The impact of N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea on cell signaling pathways is particularly noteworthy, as it can lead to changes in gene expression and subsequent cellular behavior.
Molecular Mechanism
The molecular mechanism of action of N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea involves its interaction with biomolecules through hydrogen bonding and other non-covalent interactions. This compound exerts its effects by binding to specific sites on enzymes and proteins, leading to their activation or inhibition . The ability of N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea to stabilize transition states and activate substrates is a key aspect of its mechanism of action . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea can lead to sustained changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea vary with different dosages in animal models. At lower doses, this compound can effectively modulate biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular function and metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea is most effective .
Metabolic Pathways
N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . The interactions of N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea with metabolic pathways are complex and can result in significant alterations in cellular metabolism .
Transport and Distribution
The transport and distribution of N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain cellular compartments, influencing its localization and activity . The distribution of N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea within tissues can also affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea within cells can influence its interactions with biomolecules and its overall biochemical effects .
属性
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dibenzylamino)cyclohexyl]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29F6N3S/c30-28(31,32)22-15-23(29(33,34)35)17-24(16-22)36-27(39)37-25-13-7-8-14-26(25)38(18-20-9-3-1-4-10-20)19-21-11-5-2-6-12-21/h1-6,9-12,15-17,25-26H,7-8,13-14,18-19H2,(H2,36,37,39)/t25-,26-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJKVSGWNLVFSL-CLJLJLNGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29F6N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
